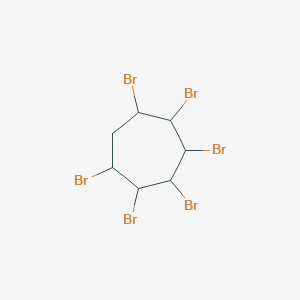![molecular formula C16H14O3 B14481601 1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane CAS No. 71121-93-2](/img/structure/B14481601.png)
1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diphenyl-2,3,7-trioxabicyclo[221]heptane is a unique bicyclic peroxide compound It is characterized by its three oxygen atoms forming a trioxabicyclo structure, with two phenyl groups attached at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane can be synthesized through a radical-anion chain mechanism following dissociative electron transfer reduction. The model prostaglandin endoperoxide, 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane, is investigated in N,N-dimethylformamide at a glassy carbon electrode using various electrochemical techniques. Reduction occurs by a concerted dissociative electron transfer mechanism .
Industrial Production Methods
There is limited information on the industrial production methods for this compound. Most of the synthesis methods are laboratory-based and involve specific reaction conditions that may not be easily scalable for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Electrochemical reduction using a glassy carbon electrode in N,N-dimethylformamide.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: 1,3-diphenyl-cyclopentane-cis-1,3-diol and other related compounds.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prostaglandin analogs.
Industry: Limited industrial applications due to the complexity of its synthesis and the specific conditions required for its reactions.
Mécanisme D'action
The mechanism of action of 1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane involves a radical-anion chain mechanism following dissociative electron transfer reduction. The compound undergoes reduction at a glassy carbon electrode, leading to the formation of a distonic radical-anion intermediate. This intermediate undergoes β-scission fragmentation, resulting in various products .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,7-Trioxabicyclo[2.2.1]heptane,1,4-bis(1,1-dimethylethyl)-: A similar compound with different substituents.
2,2,5,5-tetramethyl-1,4-diphenyl-3,6,7-trioxabicyclo[2.2.1]heptane: Another trioxabicyclo compound with tetramethyl groups.
7-Oxabicyclo[2.2.1]heptane: A related compound with a different oxygen arrangement.
Uniqueness
1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane is unique due to its specific trioxabicyclo structure and the presence of phenyl groups at the 1 and 4 positions. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for studying radical-anion chain mechanisms and dissociative electron transfer reactions.
Propriétés
Numéro CAS |
71121-93-2 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C16H14O3/c1-3-7-13(8-4-1)15-11-12-16(17-15,19-18-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
BYIABZCENGDXMN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(OC1(OO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
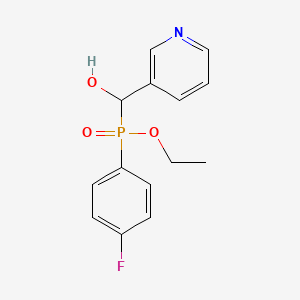
![6-[(8-Methylnonyl)oxy]-6-oxohexanoate](/img/structure/B14481541.png)

![3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14481557.png)

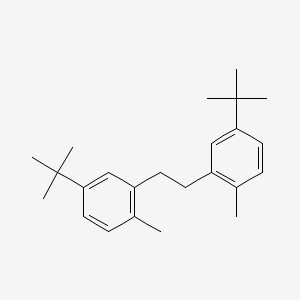
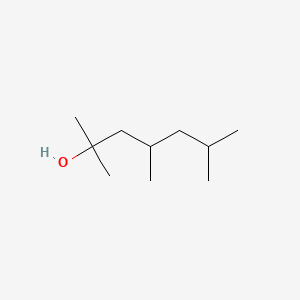
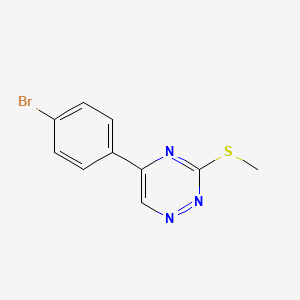

![Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane](/img/structure/B14481597.png)
